molecular formula C18H18N2O2 B2871772 (3Z)-3-butoxyimino-1-phenylindol-2-one CAS No. 341964-26-9

(3Z)-3-butoxyimino-1-phenylindol-2-one

Cat. No.: B2871772
CAS No.: 341964-26-9
M. Wt: 294.354
InChI Key: PSZSVHMSWFYWPG-ZPHPHTNESA-N
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Description

(3Z)-3-butoxyimino-1-phenylindol-2-one is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-butoxyimino-1-phenylindol-2-one typically involves the reaction of 1-phenylindol-2-one with butoxyamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality and yield. The use of continuous flow reactors also minimizes the risk of side reactions and reduces the overall production time.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-butoxyimino-1-phenylindol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other functional groups, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst, alkylation using alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Oxo derivatives of this compound.

    Reduction: Amine derivatives of the compound.

    Substitution: Halogenated or alkylated derivatives, depending on the substituents introduced.

Scientific Research Applications

(3Z)-3-butoxyimino-1-phenylindol-2-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3Z)-3-butoxyimino-1-phenylindol-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3Z)-3-ethoxyimino-1-phenylindol-2-one: Similar in structure but with an ethoxy group instead of a butoxy group.

    (3Z)-3-methoxyimino-1-phenylindol-2-one: Similar in structure but with a methoxy group instead of a butoxy group.

    (3Z)-3-propoxyimino-1-phenylindol-2-one: Similar in structure but with a propoxy group instead of a butoxy group.

Uniqueness

(3Z)-3-butoxyimino-1-phenylindol-2-one is unique due to its specific butoxy group, which can influence its chemical reactivity and biological activity. The presence of the butoxy group may enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and increasing its bioavailability.

Properties

IUPAC Name

(3Z)-3-butoxyimino-1-phenylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-2-3-13-22-19-17-15-11-7-8-12-16(15)20(18(17)21)14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3/b19-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZSVHMSWFYWPG-ZPHPHTNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCON=C1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCO/N=C\1/C2=CC=CC=C2N(C1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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